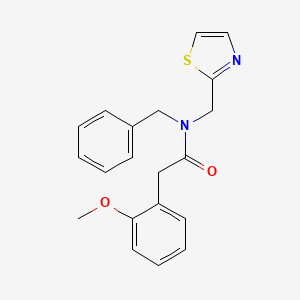![molecular formula C20H24FN3O B5903720 3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol](/img/structure/B5903720.png)
3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound is commonly referred to as 'FAPA' and is a derivative of adamantane, which is a cyclic hydrocarbon with a unique structure that has been used in various fields, including medicine, chemistry, and materials science.
作用機序
The exact mechanism of action of FAPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. FAPA has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
FAPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. FAPA has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of FAPA is its potent antitumor activity, which makes it a promising candidate for the development of new drugs for the treatment of cancer. Additionally, FAPA has also been shown to have anti-inflammatory and analgesic properties, which could be useful in the development of new drugs for the treatment of various diseases. However, one of the limitations of FAPA is its relatively complex synthesis, which could limit its widespread use in the laboratory.
将来の方向性
There are several future directions for the study and development of FAPA. One area of research is the development of new drugs based on the structure of FAPA, which could have improved pharmacological properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of FAPA and its potential applications in various fields of scientific research. Finally, the development of new synthetic methods for the production of FAPA could help to overcome some of the limitations associated with its synthesis and make it more widely available for laboratory use.
合成法
The synthesis of 3-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)adamantan-1-ol involves the reaction of 4-fluorophenylhydrazine with 1-adamantanecarboxaldehyde, followed by the addition of 3-(dimethylamino)methylpyrazole. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product.
科学的研究の応用
FAPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of FAPA is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, FAPA has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
3-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-17-3-1-15(2-4-17)18-16(11-23-24-18)10-22-19-6-13-5-14(7-19)9-20(25,8-13)12-19/h1-4,11,13-14,22,25H,5-10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYKGLKZFRJIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=C(NN=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylthio)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B5903638.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903645.png)
![2-{{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5903647.png)
![2-[5-(3-acetylphenyl)-1H-indazol-1-yl]-N-(2-ethyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903655.png)
![N~2~-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B5903659.png)
![N,N-dimethyl-4-{[4-(4-pyridin-3-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}aniline](/img/structure/B5903667.png)
![N-[2-(dimethylamino)ethyl]-3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(3-thienylmethyl)propanamide](/img/structure/B5903674.png)
![2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B5903681.png)
![2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-N-methylnicotinamide](/img/structure/B5903687.png)
![N-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}acetamide](/img/structure/B5903694.png)
![2-fluoro-N-(3-oxo-3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amino}propyl)benzamide](/img/structure/B5903714.png)
![2-(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5903735.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5903748.png)
